REACTION_SMILES
|
[CH3:32][I:33].[O:34]=[CH:35][N:36]([CH3:37])[CH3:38].[c:1]1(-[c:7]2[cH:8][cH:9][c:10]3[c:15]([cH:16]2)[CH:14]=[C:13]([C:17](=[O:18])[NH:19][c:20]2[cH:21][cH:22][c:23]([CH2:26][N:27]4[CH2:28][CH2:29][CH2:30][CH2:31]4)[cH:24][cH:25]2)[CH2:12][CH2:11]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[I-:33].[c:1]1(-[c:7]2[cH:8][cH:9][c:10]3[c:15]([cH:16]2)[CH:14]=[C:13]([C:17](=[O:18])[NH:19][c:20]2[cH:21][cH:22][c:23]([CH2:26][N+:27]4([CH3:32])[CH2:28][CH2:29][CH2:30][CH2:31]4)[cH:24][cH:25]2)[CH2:12][CH2:11]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
O=C(Nc1ccc(CN2CCCC2)cc1)C1=Cc2cc(-c3ccccc3)ccc2CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ccc(CN2CCCC2)cc1)C1=Cc2cc(-c3ccccc3)ccc2CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+]1(Cc2ccc(NC(=O)C3=Cc4cc(-c5ccccc5)ccc4CC3)cc2)CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |